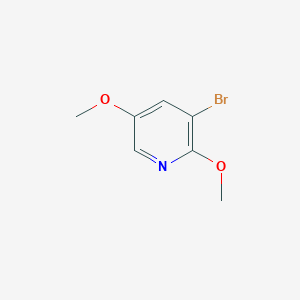
3-Bromo-2,5-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-2,5-dimethoxypyridine” is a chemical compound used in scientific research. It is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of “3-Bromo-2,5-dimethoxypyridine” involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent .Molecular Structure Analysis
The molecular structures of “3-Bromo-2,5-dimethoxypyridine” have been optimized using both methods (DFT and HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The bromination reaction of MPE is a typical reaction initiated by free radicals. The activation energy of bromination of MPE was 37.02 kJ mol –1 .科学的研究の応用
Synthesis and Structural Studies
3-Bromo-2,5-dimethoxypyridine serves as a key intermediate in the synthesis of complex molecules due to its reactive bromo and methoxy groups. For instance, it has been utilized in the synthesis of Meldrum’s acid derivatives through reactions with pyridine and aqueous potassium carbonate, highlighting its versatility in forming structurally diverse compounds (Kuhn, Al-Sheikh, & Steimann, 2003). Additionally, its role in creating polyhalogenated 4,4'-bipyridines via a dimerization procedure demonstrates its utility in forming compounds with potential applications in materials science and catalysis (Abboud, Mamane, Aubert, Lecomte, & Fort, 2010).
Reactivity and Antioxidant Properties
The reactivity of 3-Bromo-2,5-dimethoxypyridine has been explored in various synthetic contexts. One study reported the efficient synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, showcasing its potential in constructing phosphorus-containing compounds with interesting chemical properties (Chen Yu-yan, 2004). Another significant application is in the development of novel chain-breaking antioxidants, where derivatives of 3-Bromo-2,5-dimethoxypyridine have shown promising antioxidant activities, indicating potential uses in pharmaceuticals and materials resistant to oxidative degradation (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Analytical Applications
In analytical chemistry, derivatives of 3-Bromo-2,5-dimethoxypyridine have found applications in the determination of bromate in water. This highlights its utility in environmental monitoring and ensuring the safety of drinking water (Alonso-mateos, Almendral-Parra, & Fuentes-Prieto, 2008).
Molecular Interactions and Structure Elucidation
Studies on the structural aspects of compounds derived from 3-Bromo-2,5-dimethoxypyridine have provided insights into molecular interactions, such as hydrogen bonding and electrostatic interactions. These studies contribute to our understanding of molecular conformations and are essential in the design of new molecules with desired physical and chemical properties (Dega-Szafran, Katrusiak, & Szafran, 2001).
作用機序
Safety and Hazards
“3-Bromo-2,5-dimethoxypyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
特性
IUPAC Name |
3-bromo-2,5-dimethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-6(8)7(11-2)9-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGCCWVOTAHJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dimethoxypyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

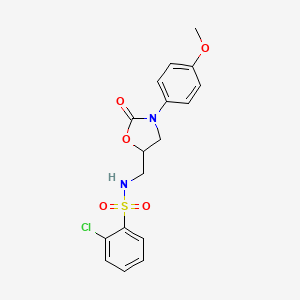
![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)
![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)
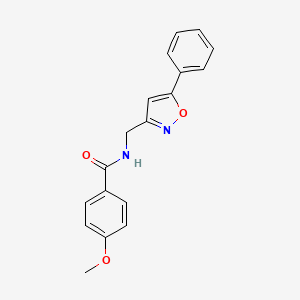
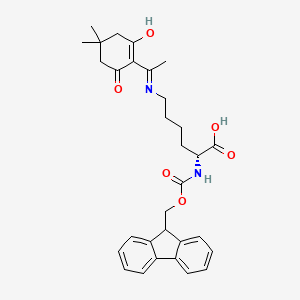



![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2653351.png)
![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)
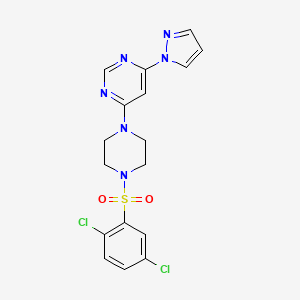
![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)
![Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)